N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the CAS number 1598383-40-4, also known as EPZ011989, is a highly potent and selective oral inhibitor of the enzyme EZH2 (Enhancer of Zeste Homolog 2). EZH2 is a histone methyltransferase that plays a crucial role in the epigenetic regulation of gene expression. EPZ011989 has shown significant potential in scientific research, particularly in the fields of cancer biology and epigenetics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of EPZ011989 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving cyclohexylamine derivatives and pyridine intermediates .
Industrial Production Methods
Industrial production methods for EPZ011989 are not publicly available, as the compound is primarily used for research purposes. The production involves standard organic synthesis techniques, purification processes, and quality control measures to ensure the compound’s purity and efficacy .
化学反应分析
Types of Reactions
EPZ011989 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in the reactions involving EPZ011989 include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups being targeted .
Major Products Formed
The major products formed from the reactions of EPZ011989 depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified aromatic compounds .
科学研究应用
EPZ011989 has a wide range of scientific research applications, including:
Cancer Research: EPZ011989 is used to study the role of EZH2 in cancer progression and to develop potential therapeutic strategies targeting EZH2 in various cancers.
Drug Development: EPZ011989 serves as a lead compound for developing new drugs targeting EZH2 and related pathways.
Biological Studies: Researchers use EPZ011989 to explore the biological functions of EZH2 in different cellular processes and disease models.
作用机制
EPZ011989 exerts its effects by inhibiting the enzymatic activity of EZH2. EZH2 is part of the polycomb repressive complex 2 (PRC2), which catalyzes the trimethylation of lysine 27 on histone H3 (H3K27me3). This modification leads to the repression of gene expression. By inhibiting EZH2, EPZ011989 reduces H3K27me3 levels, leading to the reactivation of silenced genes and the modulation of gene expression patterns. This mechanism is particularly relevant in cancer, where EZH2 is often overexpressed and contributes to tumor growth and progression .
相似化合物的比较
EPZ011989 is unique in its high potency and selectivity for EZH2. Similar compounds include:
GSK126: Another EZH2 inhibitor with similar applications in cancer research.
UNC1999: A dual inhibitor of EZH2 and EZH1, used in epigenetic studies.
Tazemetostat: An FDA-approved EZH2 inhibitor for treating certain types of cancer.
EPZ011989 stands out due to its oral bioavailability and robust in vivo activity, making it a valuable tool for both basic research and drug development .
属性
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H51N5O4.ClH/c1-7-40(30-12-10-29(11-13-30)38(5)15-18-43-6)33-23-28(9-8-14-39-16-19-44-20-17-39)22-31(27(33)4)34(41)36-24-32-25(2)21-26(3)37-35(32)42;/h21-23,29-30H,7,10-20,24H2,1-6H3,(H,36,41)(H,37,42);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRBDVKQGXCMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)N(C)CCOC)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C#CCN4CCOCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。